2-(trifluoromethyl)-10H-phenothiazine 5-oxide
Description
2-(trifluoromethyl)-10H-phenothiazine 5-oxide is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Properties
IUPAC Name |
2-(trifluoromethyl)-10H-phenothiazine 5-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NOS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)19(12)18/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRTUWUTKOOJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-10H-phenothiazine 5-oxide typically involves the following steps:
Starting Material: The synthesis begins with phenothiazine as the core structure.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Oxidation: The oxidation of the sulfur atom in the phenothiazine ring is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-10H-phenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenothiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Sulfoxides and Sulfones: Products of further oxidation.
Substituted Phenothiazines: Products of substitution reactions.
Scientific Research Applications
2-(trifluoromethyl)-10H-phenothiazine 5-oxide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antipsychotic and antiemetic agent.
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes.
Photochemistry: Studied for its photophysical properties and potential use in photodynamic therapy.
Catalysis: Employed as a catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-10H-phenothiazine 5-oxide involves its interaction with biological targets such as neurotransmitter receptors and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently. The oxide functionality can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Trifluoromethyl Phenothiazine: Similar structure without the oxide group.
Phenothiazine Sulfoxide: Oxidized form of phenothiazine.
Uniqueness
2-(trifluoromethyl)-10H-phenothiazine 5-oxide is unique due to the combination of the trifluoromethyl group and the oxide functionality, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
